Quinoline alkaloid

Description

Structure

2D Structure

3D Structure

Properties

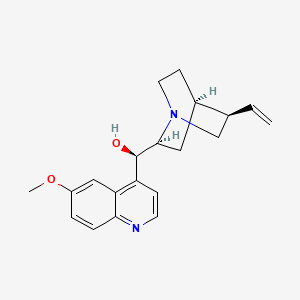

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m0/s1 |

InChI Key |

LOUPRKONTZGTKE-FOEVPDMQSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Quinoline (B57606) Alkaloid Core Structure and Numbering

This technical guide provides a comprehensive overview of the quinoline alkaloid class of compounds, intended for researchers, scientists, and professionals in drug development. This document covers the core chemical structure, numbering, natural sources, biosynthetic pathways, and diverse pharmacological activities of these significant natural products. Detailed experimental protocols for key assays and quantitative data on the biological activities of selected quinoline alkaloids are presented to facilitate further research and development in this field.

Core Concepts of Quinoline Alkaloids

Quinoline alkaloids are a class of naturally occurring chemical compounds derived from quinoline.[1] Their structure is characterized by a fused ring system composed of a benzene (B151609) ring and a pyridine (B92270) ring.[2][3] This fundamental structure, known as the quinoline nucleus, is the basis for a wide array of derivatives with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[4][5] These compounds are found in various natural sources, including plants of the Rutaceae and Rubiaceae families, as well as in microorganisms and animals.[1]

Chemical Structure and Numbering

The basic structure of quinoline alkaloids is the quinoline heterocyclic aromatic ring system, with the chemical formula C₉H₇N.[2][6] It is a colorless hygroscopic liquid with a strong, pungent odor.[2][6] The IUPAC nomenclature for quinoline involves a specific numbering system that is crucial for identifying the positions of substituents. The numbering begins with the nitrogen atom at position 1, proceeds through the pyridine ring to position 4, and then continues from the adjacent carbon in the benzene ring at position 5, ending at position 8. The carbon atoms at the ring fusion (positions 4a and 8a) are not numbered.[7][8][9]

References

- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Quinoline Alkaloids from Tryptophan: A Technical Guide for Researchers

An in-depth exploration of the biochemical pathways, key enzymatic players, and experimental methodologies driving the synthesis of quinoline (B57606) alkaloids from the essential amino acid tryptophan. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of these medicinally significant compounds.

The quinoline alkaloid family, a diverse group of natural products, boasts a wide array of pharmacological activities, from the potent anticancer agent camptothecin (B557342) to the historically significant antimalarial quinine. The biosynthetic origins of their characteristic quinoline scaffold are intricately linked to the metabolism of the amino acid tryptophan. Two principal pathways have been elucidated, diverging to produce distinct classes of these valuable alkaloids. This guide delineates these pathways, details the key enzymatic transformations, presents available quantitative data, and provides an overview of relevant experimental protocols.

I. The Strictosidine-Dependent Pathway: A Gateway to Complex Quinoline Alkaloids

A major route for the biosynthesis of certain quinoline alkaloids, particularly the Cinchona alkaloids (e.g., quinine) and camptothecin, proceeds through the central intermediate strictosidine (B192452). This pathway represents a convergence of the shikimate pathway, which provides the tryptophan-derived tryptamine, and the terpenoid pathway, which yields secologanin.

The initial committed step in this pathway is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).[1][2] Tryptamine then undergoes a Pictet-Spengler condensation with secologanin, a monoterpenoid iridoid, to form strictosidine.[3][4] This crucial step is mediated by strictosidine synthase (STR).[3] From strictosidine, a series of complex, and in some cases, not fully elucidated, enzymatic reactions lead to the formation of the quinoline ring system.[3][5]

Key Enzymes and Intermediates:

| Enzyme | Abbreviation | Substrate(s) | Product |

| Tryptophan Decarboxylase | TDC | L-Tryptophan | Tryptamine |

| Strictosidine Synthase | STR | Tryptamine, Secologanin | Strictosidine |

| Strictosidine β-D-glucosidase | SGD | Strictosidine | Strictosidine aglycone |

dot digraph "Strictosidine-Dependent Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Quinoline_Alkaloids [label="Cinchona Alkaloids &\nCamptothecin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Tryptophan -> Tryptamine [label="TDC", fontcolor="#EA4335"]; {rank=same; Tryptamine; Secologanin} Tryptamine -> Strictosidine [label="STR", fontcolor="#4285F4"]; Secologanin -> Strictosidine [color="#FFFFFF00"]; Strictosidine -> Quinoline_Alkaloids [label="Multiple Steps", fontcolor="#5F6368"]; } dot Figure 1: A simplified diagram of the strictosidine-dependent pathway for the biosynthesis of quinoline alkaloids.

Experimental Protocols:

Overexpression of TDC and STR in Cinchona officinalis Hairy Roots:

A common strategy to investigate and potentially enhance the production of quinoline alkaloids is the genetic engineering of key biosynthetic enzymes. The following is a generalized protocol based on studies involving the overexpression of tryptophan decarboxylase (TDC) and strictosidine synthase (STR) from Catharanthus roseus in Cinchona officinalis hairy root cultures.[6]

-

Vector Construction: The cDNAs for C. roseus TDC and STR are cloned into a plant expression vector, typically under the control of a strong constitutive promoter such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.

-

Transformation of Agrobacterium rhizogenes: The expression constructs are introduced into a suitable strain of Agrobacterium rhizogenes via electroporation or heat shock.

-

Induction of Hairy Roots: Sterile leaf explants from C. officinalis are infected with the transformed A. rhizogenes. Co-cultivation is carried out for a period of time to allow for T-DNA transfer.

-

Selection and Culture of Hairy Roots: The explants are transferred to a solid medium containing an antibiotic to eliminate the Agrobacterium and a selection agent if the vector contains a selectable marker. Hairy roots emerging from the explants are excised and cultured in a liquid hormone-free medium.

-

Analysis of Gene Expression and Metabolite Accumulation: Successful integration and expression of the transgenes can be confirmed by PCR, Southern blotting, and RT-PCR or Northern blotting. The accumulation of tryptamine, strictosidine, and downstream quinoline alkaloids is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

II. The Anthranilate-Dependent Pathway: A More Direct Route

An alternative biosynthetic route to simpler quinoline alkaloids involves the conversion of tryptophan to anthranilic acid or its derivatives.[7] This pathway is less complex than the strictosidine-dependent route. One proposed mechanism involves the enzymatic conversion of tryptophan to 3-hydroxyanthranilic acid.[8][9] This intermediate can then condense with a molecule such as malonyl-CoA, followed by cyclization to form the quinoline ring.[8][9]

Key Intermediates:

-

Anthranilic Acid

-

3-Hydroxyanthranilic Acid

dot digraph "Anthranilate-Dependent Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxyanthranilic_Acid [label="3-Hydroxyanthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoline_Core [label="this compound Core", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Tryptophan -> Hydroxyanthranilic_Acid [label="Enzymatic Steps", fontcolor="#EA4335"]; {rank=same; Hydroxyanthranilic_Acid; Malonyl_CoA} Hydroxyanthranilic_Acid -> Quinoline_Core [label="Condensation &\nCyclization", fontcolor="#4285F4"]; Malonyl_CoA -> Quinoline_Core [color="#FFFFFF00"]; } dot Figure 2: An overview of the proposed anthranilate-dependent pathway for this compound biosynthesis.

Experimental Protocols:

Tracer Feeding Studies with Labeled Precursors:

To elucidate the intermediates of a biosynthetic pathway, tracer studies using isotopically labeled precursors are invaluable. The following outlines a general protocol for investigating the incorporation of labeled tryptophan into quinoline alkaloids.[10]

-

Preparation of Labeled Precursor: A solution of radioactively or stable isotope-labeled L-tryptophan (e.g., ¹⁴C or ¹³C labeled) is prepared in a suitable buffer.

-

Administration to the Biological System: The labeled precursor is administered to the plant or cell culture system under investigation. This can be done through various methods such as feeding through the roots of seedlings, injection into stems, or addition to the culture medium of cell suspensions.

-

Incubation: The biological system is incubated for a specific period to allow for the uptake and metabolism of the labeled precursor.

-

Extraction of Alkaloids: The plant material or cells are harvested, and the alkaloids are extracted using appropriate solvent systems.

-

Purification and Identification of Labeled Products: The crude extract is subjected to chromatographic separation techniques (e.g., TLC, HPLC) to isolate the quinoline alkaloids of interest. The presence and position of the isotopic label in the purified compounds are determined using techniques such as liquid scintillation counting (for radioactive isotopes) or mass spectrometry and NMR spectroscopy (for stable isotopes).

III. Quantitative Data on this compound Biosynthesis

Quantitative data on the biosynthesis of quinoline alkaloids is crucial for understanding the efficiency of the pathways and for metabolic engineering efforts. The following table summarizes some of the available data from studies on genetically engineered Cinchona hairy root cultures.[6]

| Transgenes | Product | Concentration (μg g⁻¹ dry weight) |

| C. roseus TDC and STR | Tryptamine | 1200 |

| C. roseus TDC and STR | Strictosidine | 1950 |

| C. roseus TDC and STR | Quinine | 500 |

| C. roseus TDC and STR | Quinidine | 1000 |

IV. Regulation of this compound Biosynthesis

The biosynthesis of quinoline alkaloids is a tightly regulated process, influenced by developmental cues and environmental stimuli.[11] The expression of key biosynthetic genes, such as TDC, can be induced by elicitors, suggesting a role for these alkaloids in plant defense.[2] Transcription factors, such as bHLH proteins, have been implicated in the regulation of isoquinoline (B145761) alkaloid biosynthesis, and similar regulatory mechanisms may exist for quinoline alkaloids.[12]

dot digraph "Regulatory Influences" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

Elicitors [label="Elicitors\n(e.g., Pathogen attack)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Developmental_Cues [label="Developmental Cues", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signal_Transduction [label="Signal Transduction Pathways", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., bHLH, WRKY)", fillcolor="#FBBC05", fontcolor="#202124"]; Biosynthetic_Genes [label="Biosynthetic Genes\n(e.g., TDC, STR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoline_Alkaloids [label="this compound\nAccumulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Elicitors -> Signal_Transduction; Developmental_Cues -> Signal_Transduction; Signal_Transduction -> Transcription_Factors; Transcription_Factors -> Biosynthetic_Genes; Biosynthetic_Genes -> Quinoline_Alkaloids; } dot Figure 3: A conceptual diagram illustrating the regulatory network influencing this compound biosynthesis.

V. Conclusion and Future Perspectives

The biosynthesis of quinoline alkaloids from tryptophan represents a fascinating and complex area of plant secondary metabolism. While significant progress has been made in elucidating the major pathways and key enzymes, many of the intricate details, particularly in the later steps of quinoline ring formation, remain to be fully characterized. Future research, leveraging the power of genomics, transcriptomics, and metabolomics, will undoubtedly uncover novel enzymes and regulatory factors. This knowledge will be instrumental for the metabolic engineering of these valuable compounds, paving the way for sustainable and high-yield production of this compound-based pharmaceuticals. The continued exploration of these biosynthetic pathways holds immense potential for the discovery and development of new therapeutic agents.

References

- 1. Cell-specific expression of tryptophan decarboxylase and 10-hydroxygeraniol oxidoreductase, key genes involved in camptothecin biosynthesis in Camptotheca acuminata Decne (Nyssaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tarjomefa.com [tarjomefa.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 6. Alkaloid production by a Cinchona officinalis 'Ledgeriana' hairy root culture containing constitutive expression constructs of tryptophan decarboxylase and strictosidine synthase cDNAs from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Isothis compound biosynthesis is regulated by a unique bHLH-type transcription factor in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Quinine: A Technical Review

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, quinine (B1679958), a natural alkaloid derived from the bark of the Cinchona tree, stood as the sole effective treatment against malaria, a disease that has claimed countless lives throughout human history. This technical guide provides an in-depth exploration of the discovery of quinine, its profound historical significance, and the scientific underpinnings of its antimalarial activity. Aimed at researchers, scientists, and drug development professionals, this document details the pivotal experiments that led to its isolation and synthesis, presents key quantitative data in a structured format, and outlines experimental protocols relevant to its study. Through a combination of historical accounts, scientific data, and methodological descriptions, this paper illuminates the enduring legacy of quinine and its continuing relevance in the field of infectious diseases.

Introduction

The story of quinine is a compelling narrative of traditional knowledge, scientific inquiry, and global impact. Long before its chemical structure was elucidated, the bark of the Cinchona tree was used by indigenous populations of the Andes to treat fevers.[1] The introduction of "Jesuit's bark" to Europe in the 17th century marked a turning point in the fight against malaria, a disease that was rampant across the continent and a significant barrier to colonial expansion.[1][2][3] The isolation of quinine in 1820 by French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou was a landmark achievement, heralding the dawn of modern pharmacology and the shift from crude plant extracts to purified, quantifiable active ingredients.[2][4][5][6] This breakthrough not only enabled standardized dosing and improved therapeutic efficacy but also spurred further research into the chemical synthesis of this vital medicine.

This whitepaper will delve into the technical aspects of quinine's discovery and historical importance, providing a valuable resource for those engaged in the research and development of anti-infective agents.

The Discovery and Isolation of Quinine

The journey from the use of Cinchona bark to the isolation of its active principle was a gradual process built upon centuries of observation and, eventually, rigorous scientific investigation.

Early Use of Cinchona Bark

The medicinal properties of Cinchona bark were first documented by Jesuit missionaries in the early 17th century, who learned of its use from the indigenous people of Peru for treating shivering and fevers.[1][3][7] Known as "quina-quina" or "bark of barks" by the Quechua people, the powdered bark was typically mixed with a liquid, such as wine, for consumption.[2][7]

The Landmark Isolation by Pelletier and Caventou (1820)

The pivotal moment in the history of quinine came in 1820 when Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active alkaloid.[2][4][5][6] Their work was a testament to the developing techniques of acid-base extraction in the 19th century.

While the precise, step-by-step protocol from Pelletier and Caventou's 1820 publication is not detailed to modern standards, the following is a representative laboratory-scale procedure for the extraction of quinine from Cinchona bark based on the principles they established.

Materials:

-

100g finely powdered Cinchona bark (e.g., Cinchona calisaya)

-

Calcium hydroxide (B78521) (slaked lime)

-

2M Sulfuric acid

-

Activated charcoal

-

Distilled water

-

Heating mantle with reflux condenser

-

Separatory funnel

-

Filtration apparatus

-

pH indicator

Procedure:

-

Alkaline Treatment: A mixture of 100g of powdered Cinchona bark and a slurry of 15g of calcium hydroxide in 200 mL of water is prepared. This step is crucial as it converts the naturally occurring quinine salts in the bark into the free base form, which is more soluble in organic solvents.

-

Drying: The mixture is gently heated to evaporate the water, resulting in a dry powder.

-

Solvent Extraction: The dried powder is placed in a flask with 500 mL of toluene and heated under reflux for 4-6 hours. This process extracts the quinine free base into the toluene.

-

Filtration: After cooling, the mixture is filtered to remove the solid bark residue. The resulting filtrate contains the crude quinine dissolved in toluene.

-

Acidic Extraction: The toluene filtrate is transferred to a separatory funnel, and 100 mL of 2M sulfuric acid is added. The mixture is shaken vigorously. The quinine free base reacts with the sulfuric acid to form quinine sulfate (B86663), which is soluble in the acidic aqueous phase.

-

Separation: The layers are allowed to separate, and the lower aqueous layer containing the crude quinine sulfate is collected.

-

Decolorization: The aqueous solution is heated, and a small amount of activated charcoal is added to adsorb colored impurities. The hot solution is then filtered.

-

Crystallization: The filtrate is allowed to cool slowly, promoting the crystallization of quinine sulfate.

-

Isolation and Drying: The quinine sulfate crystals are collected by filtration, washed with a small amount of cold distilled water, and then dried.

The Chemical Synthesis of Quinine

The complex structure of quinine presented a formidable challenge to organic chemists for over a century. The first formal total synthesis was a landmark achievement during World War II, driven by the urgent need for antimalarials after the Japanese seizure of Cinchona plantations in Java.[4]

The Woodward-Doering Formal Total Synthesis (1944)

In 1944, Robert Burns Woodward and William von Eggers Doering reported the formal total synthesis of quinine.[8] They synthesized a key intermediate, d-quinotoxine, which had been previously converted to quinine by Paul Rabe and Karl Kindler in 1918. While the final conversion was not repeated by Woodward and Doering at the time, their synthesis of quinotoxine was a monumental achievement in synthetic organic chemistry.

Mechanism of Antimalarial Action

While the precise mechanism of action of quinine is not fully resolved, the most widely accepted hypothesis centers on its interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[5][7]

-

Heme Detoxification in Plasmodium falciparum : The parasite resides within human red blood cells and digests hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme.

-

Inhibition of Hemozoin Formation : To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin (also known as malaria pigment).

-

Quinine's Role : Quinine is believed to inhibit this polymerization process. By binding to heme, it prevents its conversion into hemozoin.

-

Accumulation of Toxic Heme : The accumulation of toxic free heme within the parasite leads to oxidative damage and ultimately, the death of the parasite.[9]

Additionally, some studies suggest that quinine may also interfere with the parasite's nucleic acid and protein synthesis, as well as glycolysis.[7][8][10]

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I Method)

Modern drug discovery efforts rely on high-throughput screening assays to determine the efficacy of potential antimalarial compounds. The SYBR Green I-based fluorescence assay is a widely used method.

Principle: This assay quantifies parasite growth by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the number of parasites.

Materials:

-

Continuous culture of P. falciparum in human erythrocytes

-

Complete RPMI 1640 medium

-

Quinine hydrochloride stock solution (e.g., 1 mg/mL in 70% ethanol (B145695) or DMSO)

-

96-well microplates

-

Lysis buffer containing SYBR Green I

-

Microplate fluorescence reader

Procedure:

-

Preparation of Drug Plates:

-

Add 25 µL of complete medium to all wells of a 96-well plate.

-

Add 25 µL of the highest concentration of quinine to the first well of each test row.

-

Perform a 2-fold serial dilution by transferring 25 µL from one well to the next.

-

-

Parasite Inoculation:

-

Prepare a suspension of parasitized erythrocytes (0.5-1% parasitemia, ring stage) at a 2% hematocrit in complete medium.

-

Add 200 µL of this suspension to each well.

-

-

Incubation:

-

Place the plate in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Incubate at 37°C for 72 hours.

-

-

Lysis and Staining:

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for at least 1 hour.

-

-

Fluorescence Measurement:

-

Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from uninfected erythrocyte controls).

-

Express fluorescence readings as a percentage of the drug-free control.

-

Plot the percentage of growth inhibition against the logarithm of the quinine concentration to determine the 50% inhibitory concentration (IC50).

-

Quantitative Data

The following tables summarize key quantitative data related to quinine, providing a basis for comparison and historical context.

Table 1: Quinine Content in the Bark of Various Cinchona Species

| Cinchona Species | Common Name | Typical Quinine Content in Bark (% by dry weight) | Other Major Alkaloids |

| Cinchona calisaya | Yellow Bark | 4 - 8% | Quinidine, Cinchonine, Cinchonidine |

| Cinchona ledgeriana | Ledger Bark | 5 - 14% | Quinidine |

| Cinchona succirubra | Red Bark | 1 - 4% | Cinchonine, Cinchonidine |

| Cinchona officinalis | Crown Bark | 2 - 7.5% | Cinchonine, Cinchonidine |

| Cinchona pubescens | - | 1.5 - 5% | Cinchonine, Cinchonidine |

Source: Adapted from various botanical and phytochemical literature.

Table 2: Historical Timeline of Quinine Discovery and Development

| Year | Event | Significance |

| c. 1630s | Jesuit missionaries document the use of Cinchona bark in Peru.[5] | Introduction of traditional knowledge to Europe. |

| 1820 | Pelletier and Caventou isolate quinine from Cinchona bark.[2][4][5][6] | Beginning of modern pharmacology and standardized dosing. |

| 1854 | Adolph Strecker determines the molecular formula of quinine.[4] | Key step in understanding the chemical nature of the drug. |

| 1866-1868 | One of the earliest clinical trials evaluates the efficacy of four cinchona alkaloids, finding comparable cure rates of >98%.[4][5] | Early example of comparative clinical research. |

| 1913 | The Kina Bureau, a cartel of cinchona producers, is established.[4] | Led to a Dutch monopoly on quinine production. |

| 1930s | Dutch plantations in Java produce 97% of the world's quinine.[4] | Highlights the geopolitical importance of quinine. |

| 1944 | Woodward and Doering achieve the formal total synthesis of quinine.[8] | A landmark in organic chemistry, driven by wartime necessity. |

Table 3: Summary of Historical Clinical Trial Data for Quinine in Uncomplicated Malaria

| Study Period/Region | Quinine Regimen | Cure Rate | Notes |

| 1866-1868 (India) | Quinine sulfate | >98% | Compared four cinchona alkaloids with "cessation of febrile paroxysms" as the outcome.[4][5] |

| Southeast Asia (various early studies) | 7-day monotherapy | 85-87% | Shows efficacy even in regions with emerging resistance.[4] |

| Southeast Asia & South America (various studies) | 3-day regimen | Lower cure rates (variable) | Shorter regimens were less effective.[4] |

| Southeast Asia & South America (various studies) | Combination therapy (e.g., with tetracycline) | 76-98% | Combination therapy improved cure rates.[4] |

| Vietnam | 5-day course (with artesunate) | 76% | Demonstrates the benefit of longer treatment duration.[4] |

Historical Significance

The discovery and application of quinine have had a profound impact on global health, politics, and the course of history.

Impact on Global Health

Quinine was the first effective chemical treatment for an infectious disease, saving millions of lives from malaria.[4] Its use allowed for the control of malaria epidemics and significantly reduced mortality rates in affected regions. The development of quinine-based therapies laid the groundwork for the field of tropical medicine.

Role in Colonialism and Geopolitics

The ability to treat malaria with quinine was a crucial factor in the European colonization of Africa and other tropical regions where the disease was a major obstacle.[2] The control over the supply of Cinchona bark and, later, purified quinine became a significant geopolitical issue, leading to the establishment of plantations by colonial powers and the formation of a Dutch-led cartel that controlled the global market.[4]

Catalyst for Chemical and Pharmaceutical Industries

The isolation of quinine by Pelletier and Caventou is often cited as the beginning of the modern pharmaceutical industry.[2][5] It demonstrated the potential of isolating active compounds from natural sources to create effective medicines. The quest to synthesize quinine also spurred significant advances in the field of organic chemistry.

Conclusion

The discovery of quinine represents a pivotal moment in the history of medicine and science. From its origins as a traditional remedy to its isolation and synthesis, quinine has not only saved countless lives but has also had a lasting impact on global health, geopolitics, and the development of the pharmaceutical industry. For researchers and scientists today, the story of quinine serves as a powerful reminder of the importance of natural products in drug discovery, the ongoing battle against infectious diseases, and the intricate interplay between science, society, and history. The methodologies developed for its study, from early extraction techniques to modern in vitro assays, continue to inform the search for new and effective therapies. As we face the challenge of emerging drug resistance, the legacy of quinine underscores the need for continued innovation in the fight against malaria and other global health threats.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinine total synthesis - Wikipedia [en.wikipedia.org]

- 3. Total Synthesis of Quinine by Woodward, Williams [organic-chemistry.org]

- 4. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Historical overview of quinine isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]

- 6. mmv.org [mmv.org]

- 7. marknesbitt.org.uk [marknesbitt.org.uk]

- 8. The Woodward-Doering/Rabe-Kindler total synthesis of quinine: setting the record straight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jameslindlibrary.org [jameslindlibrary.org]

- 10. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]

Camptothecin: A Technical Guide to its Mechanism and Role in Oncology Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Camptothecin (B557342) (CPT), a pentacyclic quinoline (B57606) alkaloid first isolated from the bark of Camptotheca acuminata, has become a cornerstone of modern cancer research and therapy.[1][2] Its unique mechanism of action, the inhibition of DNA topoisomerase I, has led to the development of clinically vital anticancer drugs.[2][3] Despite initial setbacks in clinical trials due to poor water solubility and severe toxicity, extensive medicinal chemistry efforts have yielded semi-synthetic analogs with improved pharmacological profiles, cementing the role of camptothecins in treating a variety of malignancies.[2][4][5][6] This guide provides an in-depth technical overview of camptothecin's mechanism of action, the cellular pathways it modulates, key experimental protocols for its study, and a summary of its clinical significance and the challenges that remain.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of camptothecin and its derivatives is DNA topoisomerase I (Topo I), a ubiquitous nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination.[7][8] Topo I functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before religating the break.[3][9]

Camptothecin exerts its cytotoxic effect by binding to and stabilizing the covalent intermediate complex formed between Topo I and DNA, known as the "cleavable complex".[9][10] This action specifically inhibits the religation step of the enzyme's catalytic cycle.[4] The collision of an advancing DNA replication fork with this stabilized ternary CPT-Topo I-DNA complex converts the transient single-strand break into a permanent and irreversible double-strand break (DSB).[10][11] These DSBs are highly cytotoxic lesions that, if not repaired, trigger downstream signaling cascades leading to cell cycle arrest and apoptosis.[10][] The cytotoxicity of CPT is therefore largely S-phase specific, as the lethal DNA damage is dependent on active DNA replication.[10][13]

Cellular Consequences and Signaling Pathways

The formation of CPT-induced DSBs activates a cascade of cellular responses, primarily the DNA Damage Response (DDR), leading to cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest

Upon detection of DNA damage, the DDR pathway triggers cell cycle checkpoints, typically at the S or G2/M phase, to halt cell division and allow time for DNA repair.[] CPT has been shown to cause an irreversible arrest at the G2/M phase, which is associated with decreased levels of the phosphatase Cdc25C and increased levels of Cyclin B1 and the CDK inhibitor p21.[14]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. Camptothecin-induced apoptosis primarily proceeds through the intrinsic (mitochondrial) pathway.[11][] Persistent DNA damage activates ATM/ATR kinases, which in turn can activate p53. This leads to the modulation of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bak1 and a decrease in the anti-apoptotic protein Bcl-2.[11][15] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, subsequently activating the executioner caspase-3, culminating in the systematic dismantling of the cell.[11]

Camptothecin Derivatives and Clinical Applications

The parent camptothecin molecule has major limitations, including poor aqueous solubility and the instability of its active α-hydroxy lactone E-ring, which undergoes hydrolysis to an inactive carboxylate form at physiological pH.[4][16] These challenges spurred the development of numerous derivatives to improve solubility, stability, and therapeutic index.[5][6]

Topotecan (B1662842) and Irinotecan (B1672180) (CPT-11) are the two most successful semi-synthetic analogs, both of which have received FDA approval and are widely used in clinical practice.[7][17] More recently, the potency of camptothecins has been leveraged in antibody-drug conjugates (ADCs), which use monoclonal antibodies to deliver the cytotoxic payload directly to tumor cells, enhancing efficacy and reducing systemic toxicity.[16][18]

Table 1: Clinically Approved Camptothecin Derivatives

| Derivative | Brand Name(s) | Mechanism | Approved Indications (Selected) |

|---|---|---|---|

| Topotecan | Hycamtin | Direct Topo I inhibitor | Ovarian cancer, small cell lung cancer, cervical cancer.[4][16] |

| Irinotecan | Camptosar | Prodrug, converted to the active metabolite SN-38, a potent Topo I inhibitor.[4] | Metastatic colorectal cancer (often in combination regimens like FOLFIRI), pancreatic cancer.[][19] |

| Liposomal Irinotecan | Onivyde | Liposomal formulation of irinotecan designed to improve pharmacokinetics and tumor delivery.[16][18] | Metastatic pancreatic cancer (in combination with 5-FU/leucovorin).[16] |

| Trastuzumab deruxtecan | Enhertu | ADC targeting HER2, releasing a potent CPT derivative (deruxtecan) payload.[16][19] | HER2-positive metastatic breast cancer, HER2-positive metastatic gastric cancer.[16][19] |

| Sacituzumab govitecan | Trodelvy | ADC targeting Trop-2, releasing the active metabolite of irinotecan, SN-38.[16][18] | Metastatic triple-negative breast cancer, metastatic urothelial cancer.[18] |

Quantitative Data Summary

The cytotoxic potency of camptothecin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Camptothecin and SN-38

| Compound | Cell Line | Cancer Type | Assay Type | Value (µM) | Citation(s) |

|---|---|---|---|---|---|

| Camptothecin | SMMC-7721 | Hepatocellular Carcinoma | IC50 | 0.679 | [20] |

| Camptothecin | DBTRG-05 | Glioblastoma | GI50 | 0.018 | [21] |

| Camptothecin | U87-MG | Glioblastoma | GI50 | 0.09 | [21] |

| Camptothecin | MCF7 | Breast (TNBC) | IC50 | 0.089 | [22] |

| Camptothecin | MDA-MB-231 | Breast (TNBC) | IC50 | 0.040 | [22] |

| Camptothecin | HCT116 | Colorectal | IC50 | - | [20] |

| SN-38 | HCT-116 | Colorectal | - | - | [23] |

Note: SN-38, the active metabolite of irinotecan, is 100 to 1000 times more cytotoxic than its parent compound.[4]

Table 3: Pharmacokinetic Parameters of Topotecan

| Parameter | Value | Patient Population / Conditions | Citation(s) |

|---|---|---|---|

| Mean α Half-Life | 0.2 hours | Patients with colorectal cancer (3.5 mg/m² dose) | [4] |

| Mean β Half-Life | 3 - 4 hours | Patients with colorectal cancer (3.5 mg/m² dose) | [4] |

| Mean AUC | 0.34 µg•h/mL | Patients with colorectal cancer (3.5 mg/m² dose) | [4] |

| Urinary Excretion | 39% (in first 24h) | - | [4] |

Note: Pharmacokinetics can show significant interpatient variability.[24]

Mechanisms of Resistance

Despite their efficacy, both de novo and acquired resistance to camptothecins are common clinical challenges.[25][26] Understanding these mechanisms is critical for developing strategies to overcome resistance and for personalizing treatment.

Table 4: Primary Mechanisms of Camptothecin Resistance

| Mechanism Category | Specific Mechanism | Description | Citation(s) |

|---|---|---|---|

| Pre-Target (Drug Accumulation) | Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), which actively pump drugs like topotecan and SN-38 out of the cell, reducing intracellular concentration. | [27][28] |

| Target-Related | Altered Topoisomerase I | Reduced expression of the Topo I enzyme, or mutations in the Topo I gene that decrease the drug's binding affinity or stabilization of the cleavable complex. | [23][25][27][28] |

| Target-Related | Topo I Degradation | Camptothecin treatment can induce the rapid ubiquitination and subsequent degradation of Topo I via the 26S proteasome pathway, effectively removing the drug's target. | [7][10][27] |

| Post-Target (DNA Damage Response) | Enhanced DNA Repair | Upregulation of DNA repair pathways that can efficiently resolve the drug-induced DNA lesions before they trigger apoptosis. | [7][25] |

| Post-Target (DNA Damage Response) | Altered Apoptotic Pathways | Defects in the apoptotic signaling cascade (e.g., p53 mutations, altered Bcl-2 family expression) can render cells tolerant to DNA damage. |[13] |

Key Experimental Protocols in Camptothecin Research

Evaluating the efficacy and mechanism of novel camptothecin derivatives involves a standard cascade of in vitro and in vivo assays.

Protocol 1: Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the catalytic activity of Topo I, specifically its ability to relax supercoiled plasmid DNA.

-

Materials & Reagents:

-

Purified human Topoisomerase I enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

10x Topo I Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 5 mM EDTA, 300 µg/mL BSA).[20]

-

Camptothecin (positive control) and test compounds dissolved in DMSO.

-

5x Stop/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Agarose (B213101), Tris-Borate-EDTA (TBE) buffer.

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe).

-

-

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. To each tube, add 2 µL of 10x reaction buffer and 200-300 ng of supercoiled plasmid DNA.[8]

-

Add the test compound or control (CPT) at various concentrations. Include a "no drug" control and a "no enzyme" control.

-

Add a predetermined amount of Topo I enzyme sufficient to fully relax the plasmid in the "no drug" control. Adjust the final volume to 20 µL with sterile water.

-

Incubate the reactions at 37°C for 30 minutes.[8]

-

Terminate the reaction by adding 5 µL of 5x Stop/Loading Dye.

-

Load the samples onto a 0.8-1.0% agarose gel in TBE buffer.

-

Perform electrophoresis until the supercoiled (Form I) and relaxed (Form II) DNA bands are well-separated.

-

Stain the gel with a DNA stain, destain, and visualize under UV light.[8]

-

Interpretation: In the "no drug" control, all supercoiled DNA should be converted to the slower-migrating relaxed form. An effective inhibitor will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.

-

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials & Reagents:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Camptothecin or test compound.

-

Phosphate-Buffered Saline (PBS).

-

Commercial Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) apoptosis detection kit.

-

1x Binding Buffer (provided in kit).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of camptothecin (e.g., 1-5 µM) for a specified time course (e.g., 24, 48, or 72 hours).[29][30] Include a vehicle-treated (e.g., DMSO) control.

-

Harvest the cells, including both adherent and floating populations. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V- / PI- : Live cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells.

-

Annexin V- / PI+ : Necrotic cells.

-

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

-

Materials & Reagents:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Camptothecin or test compound.

-

PBS.

-

Cold 70% ethanol (B145695).

-

PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Flow cytometer.

-

-

Procedure:

-

Seed and treat cells with camptothecin as described in the apoptosis protocol.

-

Harvest cells, centrifuge, and wash the pellet with cold PBS.

-

Resuspend the pellet in 500 µL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at 37°C for 30 minutes.[14]

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[21]

-

Interpretation: Analyze the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) indicates drug-induced cell cycle arrest.[14]

-

Conclusion and Future Directions

Camptothecin and its derivatives represent a triumph of natural product drug discovery, fundamentally altering the treatment landscape for several cancers. Their well-defined mechanism of action continues to make them valuable tools for cancer research. Current and future research is focused on several key areas: overcoming drug resistance through combination therapies, developing novel and highly targeted delivery systems like next-generation ADCs and nanoparticles to improve the therapeutic index, and identifying predictive biomarkers to better select patients who will respond to CPT-based therapies.[5][16][28] The enduring legacy and ongoing evolution of camptothecins underscore their profound and lasting impact on oncology.

References

- 1. Camptothecin - Wikipedia [en.wikipedia.org]

- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. Camptothecin and its derivatives: Advancements, mechanisms and clinical potential in cancer therapy | springermedicine.com [springermedicine.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 10. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies with Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]

- 19. mdpi.com [mdpi.com]

- 20. apexbt.com [apexbt.com]

- 21. Gene expression time-series analysis of Camptothecin effects in U87-MG and DBTRG-05 glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Pharmacokinetics of orally administered camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Camptothecin resistance in cancer: insights into the molecular mechanisms of a DNA-damaging drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanisms of resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cancernetwork.com [cancernetwork.com]

- 28. ingentaconnect.com [ingentaconnect.com]

- 29. Cell Death [bdbiosciences.com]

- 30. Cell Death [bdbiosciences.com]

An In-depth Technical Guide to the Major Subclasses of Quinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the major subclasses of quinoline (B57606) alkaloids, a significant class of nitrogen-containing heterocyclic aromatic compounds. Renowned for their wide range of biological activities, these natural products are of considerable interest in the fields of pharmacology and medicinal chemistry. This document details their classification, biosynthesis, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Concepts of Quinoline Alkaloids

Quinoline alkaloids are characterized by the presence of a quinoline bicyclic structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.[1] The diversity within this class arises from variations in the substitution patterns on this core scaffold and the fusion of additional ring systems. These compounds are predominantly found in plants of the Rutaceae and Rubiaceae families, but also occur in microorganisms and animals.[2] Their biogenesis is a key classification criterion, with two primary biosynthetic origins: the amino acid tryptophan and anthranilic acid.[3]

Major Subclasses of Quinoline Alkaloids

Based on their biogenetic origins and structural features, quinoline alkaloids can be categorized into several major subclasses, each with characteristic biological activities.

Tryptophan-Derived Quinoline Alkaloids

These alkaloids are biosynthesized from the amino acid tryptophan. This pathway involves complex rearrangements of the indole (B1671886) nucleus of tryptophan to form the quinoline scaffold.

The Cinchona alkaloids are perhaps the most historically significant quinoline alkaloids, originally isolated from the bark of the Cinchona tree.[4] This subclass includes well-known compounds such as quinine, quinidine, cinchonine, and cinchonidine.[4] They are primarily recognized for their potent antimalarial properties.[4]

Camptothecin, a pentacyclic quinoline alkaloid isolated from Camptotheca acuminata, is a highly potent antitumor agent.[4] Its unique mechanism of action involves the inhibition of DNA topoisomerase I.[4] This has led to the development of clinically important anticancer drugs like topotecan (B1662842) and irinotecan.[4]

Anthranilic Acid-Derived Quinoline Alkaloids

This group of alkaloids originates from anthranilic acid, a precursor in the shikimate pathway.

Furoquinoline alkaloids are characterized by a furan (B31954) ring fused to the quinoline nucleus. They are commonly found in plants of the Rutaceae family. Many furoquinoline alkaloids exhibit a range of biological activities, including antimicrobial and phototoxic effects.

Acridine (B1665455) alkaloids possess a tricyclic acridine core, which is structurally related to anthracene (B1667546) with one of the central CH groups replaced by a nitrogen atom. These compounds are also prevalent in the Rutaceae family and are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological activity data for representative quinoline alkaloids from each subclass, providing a basis for comparative analysis.

Table 1: Anticancer Activity of Camptothecin and its Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| Camptothecin | HT-29 | 10 | [4] |

| SN-38 | HT-29 | 8.8 | [4] |

| Topotecan (TPT) | HT-29 | 33 | [4] |

| 9-Amino-camptothecin (9-AC) | HT-29 | 19 | [4] |

Table 2: Antibacterial Activity of Furoquinoline Alkaloids

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Dictamnine | Bacillus subtilis | 32-64 | [5] |

| Robustine | Enterococcus faecalis | 5.37 | [5] |

| γ-Fagarine | Bacillus cereus | 6.2-12.5 | [5] |

| Flindersiamine | Bacillus cereus | 6.2-12.5 | [5] |

Table 3: Cytotoxicity of Acridine Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Acronycine | Various | - | [6] |

| Compound 3b | MCF-7 | 2.3 | [7] |

| Compound 6b | MCF-7 | 2.8 | [7] |

| Compound 7a | HCT-116 | 3.0 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of quinoline alkaloids.

Extraction and Isolation of Quinoline Alkaloids from Plant Material (Acid-Base Extraction)

This protocol outlines a standard acid-base extraction procedure for the isolation of alkaloids from dried plant material.

1. Preparation of Plant Material:

-

Dry the plant material (e.g., bark, leaves) at 40-50°C to a constant weight.

-

Grind the dried material into a fine powder.

2. Defatting:

-

Extract the powdered material with a non-polar solvent (e.g., petroleum ether, hexane) using a Soxhlet apparatus to remove lipids and waxes. Discard the solvent extract.

3. Liberation of Free Alkaloids:

-

Moisten the defatted plant material with an alkaline solution (e.g., 10% ammonium (B1175870) hydroxide (B78521) or calcium hydroxide) to convert alkaloidal salts into their free base form.[3][8]

4. Extraction of Free Alkaloids:

-

Extract the alkalized material with an organic solvent (e.g., chloroform, dichloromethane) repeatedly.

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude alkaloid extract.

5. Acidic Wash:

-

Dissolve the crude extract in the organic solvent and wash with a dilute aqueous acid (e.g., 5% HCl or H₂SO₄). The alkaloids will form water-soluble salts and partition into the aqueous phase.

6. Liberation and Re-extraction of Purified Alkaloids:

-

Separate the aqueous acidic layer.

-

Basify the aqueous layer with an alkaline solution (e.g., concentrated ammonium hydroxide) to precipitate the free alkaloids.

-

Extract the liberated alkaloids with an organic solvent.

7. Final Purification:

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the purified alkaloid mixture. Further purification can be achieved by chromatographic techniques.

Determination of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

2. Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the old medium with 100 µL of the medium containing the test compound at different concentrations.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

4. Solubilization of Formazan (B1609692):

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Determination of Antibacterial Activity (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, suspend a few colonies of the test bacterium in sterile saline.

-

Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

2. Preparation of Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[9]

-

Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first column of wells.

-

Perform two-fold serial dilutions across the plate.[9]

3. Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well.[9]

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubate at 35 ± 2°C for 16-20 hours.[9]

4. Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC-DAD):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[10]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][11]

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Detection: Diode Array Detector (DAD) set at a wavelength appropriate for the specific alkaloids (e.g., 225 nm for quinoline).[12]

-

Quantification: Based on a calibration curve generated from reference standards.[10]

Structure Elucidation by NMR:

-

1D NMR: ¹H and ¹³C NMR spectra provide initial information on the proton and carbon environments.[13]

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[13]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting structural fragments.[13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biosynthetic pathways and mechanisms of action for quinoline alkaloids.

Caption: Biosynthesis of Tryptophan-Derived Quinoline Alkaloids.[14][15]

Caption: Biosynthesis of Anthranilic Acid-Derived Quinoline Alkaloids.[2][16]

Caption: Mechanism of Action of Camptothecin via Topoisomerase I Inhibition.[17][18]

References

- 1. Alkaloids Derived from Anthranilic Acid [epharmacognosy.com]

- 2. researchgate.net [researchgate.net]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Alkaloids Derived from Tryptophan [epharmacognosy.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Diverse Biological Activities of Furoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoquinoline alkaloids, a class of natural products predominantly found in the Rutaceae family, have garnered significant scientific interest due to their wide spectrum of biological activities.[1][2] These heterocyclic compounds, characterized by a fused furan (B31954) and quinoline (B57606) ring system, have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antimalarial, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the biological activities of furoquinoline alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development efforts.

Anticancer Activity

Furoquinoline alkaloids have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][3] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The cytotoxic potential of various furoquinoline alkaloids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

| Furoquinoline Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Dictamnine (B190991) | HeLa | 12.6 | [4] |

| Dictamnine | KB | 103 | [4] |

| Skimmianine | HT-29 (Colon) | 1.5 | [5] |

| Skimmianine | HeLa | 12.8 (µg/mL) | [5] |

| γ-Fagarine | HeLa | <50.0 | [4] |

| Haplopine | HeLa | <50.0 | [4] |

| Confusameline | P-388 (Leukemia) | 0.03 (µg/mL) | [1][5] |

| Confusameline | HT-29 (Colon) | - | [1][5] |

| Confusameline | A549 (Lung) | - | [1][5] |

| 7-isopentenyloxy-γ-fagarine | Raji (Lymphoma) | 1.5 (µg/mL) | [1][5] |

| 7-isopentenyloxy-γ-fagarine | Jurkat (Leukemia) | 3.6 (µg/mL) | [1][5] |

| 7-isopentenyloxy-γ-fagarine | MCF-7 (Breast) | 15.5 (µg/mL) | [1][5] |

| Montrofoline | HepG2 (Hepatocarcinoma) | 41.56 | [6] |

| Montrofoline | HCT116 (p53-/-) (Colon) | 90.66 | [6] |

Signaling Pathways in Anticancer Activity

Furoquinoline alkaloids exert their anticancer effects by modulating critical signaling pathways. For instance, dictamnine has been shown to inhibit lung cancer growth by downregulating the PI3K/Akt/mTOR and MAPK signaling pathways.[1][5]

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dictamnine has been found to directly bind to c-Met, inhibiting its phosphorylation and subsequently suppressing the downstream PI3K/Akt/mTOR signaling cascade.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation and differentiation. Some furoquinoline alkaloids have been observed to interfere with this pathway, leading to cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Furothis compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the furothis compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).[7]

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity

Several furoquinoline alkaloids have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1][2][10]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. Table 2 summarizes the MIC values of various furoquinoline alkaloids against different microbial strains.

| Furothis compound | Microbial Strain | MIC (µg/mL) | Reference |

| Lecomtequinoline A | Escherichia coli | 11.1 - 18.7 | [11] |

| Lecomtequinoline A | Bacillus subtilis | 11.1 - 18.7 | [11] |

| Lecomtequinoline A | Pseudomonas agarici | 11.1 - 18.7 | [11] |

| Lecomtequinoline A | Micrococcus luteus | 11.1 - 18.7 | [11] |

| Lecomtequinoline A | Staphylococcus warneri | 11.1 - 18.7 | [11] |

| Dictamnine | Bacillus subtilis | 32-64 | [12] |

| Dictamnine | Pseudomonas aeruginosa | 32-64 | [12] |

| Robustine | Enterococcus faecalis | 5.37 | [12] |

| γ-Fagarine | Bacillus cereus | 6.2-12.5 | [12] |

| Maculine | Bacillus cereus | 6.2-12.5 | [12] |

| Flindersiamine | Bacillus cereus | 6.2-12.5 | [12] |

| (+)-zanthonitidine A | Enterococcus faecalis | 21.97 | [12] |

| (-)-zanthonitidine A | Enterococcus faecalis | 21.97 | [12] |

| (+)-zanthonitidine A | Staphylococcus aureus | 12.54 | [12] |

| (-)-zanthonitidine A | Staphylococcus aureus | 25.09 | [12] |

| Dictamnine | Candida krusei | 25-50 | [12] |

| γ-Fagarine | Candida krusei | 25-50 | [12] |

| Maculine | Candida krusei | 25-50 | [12] |

| Flindersiamine | Candida krusei | 25-50 | [12] |

| Kokusaginine | Candida krusei | 25-50 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Furothis compound stock solution

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Prepare Antimicrobial Dilutions: Perform serial two-fold dilutions of the furothis compound in the broth medium directly in the 96-well plate.[14]

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[14] Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[15]

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[14]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[13]

Anti-inflammatory Activity

Furoquinoline alkaloids have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[5]

Quantitative Anti-inflammatory Data

The inhibitory effect of furoquinoline alkaloids on NO production is often expressed as IC50 values. Table 3 provides a summary of these values.

| Furothis compound | Cell Line | Stimulant | IC50 (µM) | Reference |

| Skimmianine | BV2 (Microglia) | LPS | 7.0 | [5][16] |

| Dictamnine | BV-2 (Microglia) | LPS | <5.0 | [17] |

| γ-Fagarine | BV-2 (Microglia) | LPS | 7.8-28.4 | [17] |

| Haplopine | BV-2 (Microglia) | LPS | 7.8-28.4 | [17] |

| Waltherione M | RAW 264.7 (Macrophage) | LPS | 11.7 | [13] |

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of furoquinoline alkaloids are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method used to measure nitrite (B80452) (a stable product of NO) in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Furothis compound stock solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Culture: Plate RAW 264.7 cells in 96-well plates and allow them to adhere.[18]

-

Treatment: Pre-treat the cells with various concentrations of the furothis compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[19]

-

Supernatant Collection: After incubation, collect the cell culture supernatants.[19]

-

Griess Reaction: Add an equal volume of Griess reagent to each supernatant sample in a new 96-well plate.[18]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[18]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition.

Antimalarial Activity

Furoquinoline alkaloids have shown promise as antimalarial agents, with activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[12]

Quantitative Antimalarial Data

The antiplasmodial activity of furoquinoline alkaloids is typically reported as IC50 values. A selection of these values is presented in Table 4.

| Furothis compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Kokusaginine | HB3 (chloroquine-sensitive) | - | [12] |

| Kokusaginine | W2 (chloroquine-resistant) | - | [12] |

| Skimmianine | HB3 (chloroquine-sensitive) | - | [12] |

| Skimmianine | W2 (chloroquine-resistant) | - | [12] |

| Haplopine | HB3 (chloroquine-sensitive) | - | [12] |

| Haplopine | W2 (chloroquine-resistant) | - | [12] |

| Acronycidine | HB3 (chloroquine-sensitive) | - | [12] |

| Acronycidine | W2 (chloroquine-resistant) | - | [12] |

| Acronydine | HB3 (chloroquine-sensitive) | 22.6 | [12] |

| Acronydine | W2 (chloroquine-resistant) | 4.63 | [12] |

| Heliparvifoline | Dd2 (chloroquine-resistant) | 35 | [12] |

| Leptanoine C | 3D7 | 0.18 (ppm) | [12] |

| Haplopine-3,3'-dimethylallyl ether | 3D7 | 2.28 (µg/mL) | [12] |

Experimental Protocol: SYBR Green I-based Antiplasmodial Assay

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells

-

Complete parasite culture medium

-

96-well plates

-

Furothis compound stock solution

-

SYBR Green I lysis buffer (containing saponin (B1150181) and Triton X-100)

-

Fluorescence microplate reader

Procedure:

-

Drug Dilution: Prepare serial dilutions of the furoquinoline alkaloids in the culture medium in 96-well plates.[20]

-

Parasite Addition: Add synchronized, parasitized red blood cells (at a specific parasitemia and hematocrit) to each well.[7]

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).[20]

-

Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.[12][21]

-

Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.[20][21]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[20]

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control and determine the IC50 value.

Acetylcholinesterase Inhibition

Certain furoquinoline alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.

Quantitative Acetylcholinesterase Inhibition Data

The inhibitory potency of furoquinoline alkaloids against AChE is presented as IC50 values in Table 5.

| Furothis compound | Enzyme | IC50 (µM) | Reference |

| Kokusaginine | AChE | - | [11] |

| Melineurine | BChE | - | [11] |

Note: Specific IC50 values for Kokusaginine and Melineurine were not provided in the abstract, but they were identified as the most active inhibitors.

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and inhibition.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Furothis compound stock solution

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and different concentrations of the furothis compound inhibitor.

-

Enzyme Addition: Add the AChE enzyme solution to the wells and pre-incubate for a short period (e.g., 15 minutes).[22]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, ATCI.[22]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to monitor the production of the yellow-colored product resulting from the reaction of thiocholine (B1204863) (from ATCI hydrolysis) with DTNB.[23]

-

Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. Determine the percentage of AChE inhibition for each concentration of the furothis compound and calculate the IC50 value.

Conclusion

Furoquinoline alkaloids represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities against cancer, microbial infections, inflammation, malaria, and neurodegenerative processes underscore the importance of continued research in this area. The quantitative data, detailed experimental protocols, and mechanistic pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of furoquinoline alkaloids from promising natural products to novel therapeutic agents. Further investigations into their structure-activity relationships, in vivo efficacy, and safety profiles are crucial next steps in realizing their full clinical potential.

References

- 1. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]